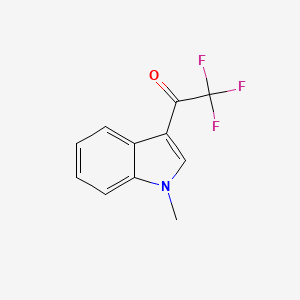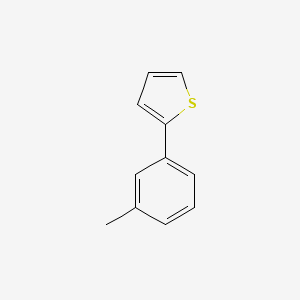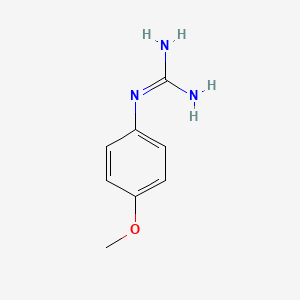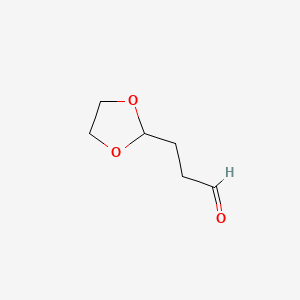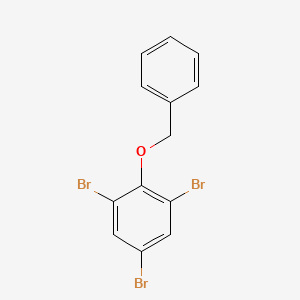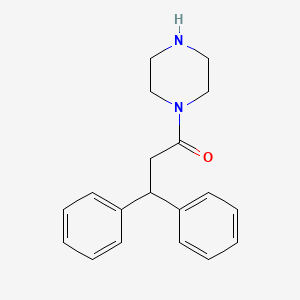
1-(Piperazin-1-yl)-3,3-diphenylpropan-1-on
Übersicht
Beschreibung
Synthesis Analysis
Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one is represented by the formula C19H22N2O . The molecular weight is 294.4 g/mol.Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
1-(Piperazin-1-yl)-3,3-diphenylpropan-1-on: wurde auf seine antibakteriellen Eigenschaften untersucht. Untersuchungen zeigen, dass synthetisierte Verbindungen, die diese Struktur enthalten, Aktivität gegen sowohl gramnegative als auch grampositive Bakterien gezeigt haben . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer Antibiotika hin, die zur Behandlung von Infektionen eingesetzt werden könnten, die gegen derzeit verfügbare Antibiotika resistent sind.
Serotonerge Aktivität
Die Verbindung wurde auf ihre Affinität zu serotonergen 5-HT1A-Rezeptoren untersucht . Dies ist bedeutsam für die Entwicklung neuer psychiatrischer Medikamente, insbesondere für Erkrankungen, die von Serotonin-Spiegeln beeinflusst werden, wie z. B. Depression, Angst und Schizophrenie.
Asymmetrische Synthese
Diese Verbindung ist auch als chirales Hilfsmittel bekannt, das in asymmetrischen Synthesen eingesetzt wird. Sie kann bei der Herstellung enantiomerenreiner Substanzen helfen, was in der pharmazeutischen Industrie von entscheidender Bedeutung ist, da die Aktivität eines Arzneimittels stark von seiner Chiralität abhängen kann.
Pankreastumorforschung
Es gibt einen Hinweis auf die Verwendung dieser Verbindung im Zusammenhang mit Pankreastumoren . Obwohl die Einzelheiten nicht vollständig geklärt sind, deutet dies auf eine mögliche Rolle in der Krebsforschung hin, insbesondere bei der Untersuchung der Eigenschaften und Behandlung von Pankreastumoren.
Zukünftige Richtungen
While the future directions for 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one are not explicitly mentioned in the search results, it’s worth noting that indole derivatives, which are structurally similar to piperazine derivatives, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Wirkmechanismus
Target of Action
The primary target of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one, also known as DPP or Diphenylprolinol
Mode of Action
This interaction could lead to the leakage of cellular components, such as nucleic acids and proteins .
Biochemical Pathways
, it could be inferred that DPP may disrupt essential cellular processes, such as nutrient uptake and waste removal, leading to cell death.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the increasing resistance problems of pathogens have drastically reduced the efficiency of existing drugs . Therefore, the development of novel bactericides, such as DPP, is crucial.
Eigenschaften
IUPAC Name |
3,3-diphenyl-1-piperazin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(21-13-11-20-12-14-21)15-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,20H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNALRJOIXRFIQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388701 | |
| Record name | 3,3-diphenyl-1-(piperazin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88372-34-3 | |
| Record name | 1-(3,3-Diphenylpropionyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88372-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-diphenyl-1-(piperazin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-2-mercapto-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B1598471.png)

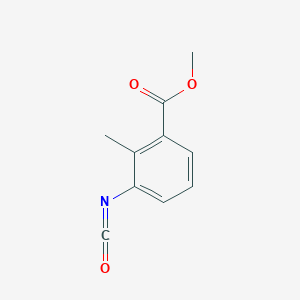
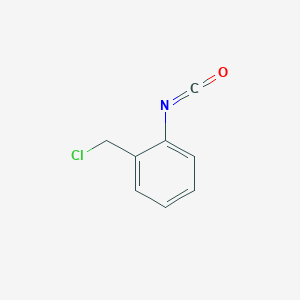
![1-[(2,5-dichlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1598479.png)
